A Comprehensive Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate (CAS: 73890-18-3)
A Comprehensive Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate (CAS: 73890-18-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a highly functionalized chiral building block of significant interest in synthetic organic chemistry. Its rigid stereochemistry, coupled with the reactivity of the epoxide ring and the presence of two ester functionalities, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the realm of pharmaceutical drug development. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, offering insights for its effective utilization in research and development.
Physicochemical Properties
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a colorless oil. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 73890-18-3 | [1] |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Colorless oil | Inferred from context |
| Boiling Point | 233.7 °C at 760 mmHg | N/A |
| Density | 1.233 g/cm³ | N/A |
| Flash Point | 95.5 °C | N/A |
| InChI | InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | [1] |
| SMILES | CCOC(=O)[C@@H]1C(=O)OCC | [1] |
Synthesis and Chiral Control
The primary and most reliable method for the synthesis of enantiomerically pure diethyl (2S,3S)-oxirane-2,3-dicarboxylate originates from the chiral pool, utilizing the readily available and inexpensive diethyl D-tartrate. This approach ensures high stereochemical fidelity.
Synthesis from Diethyl D-Tartrate
This synthetic pathway involves a two-step sequence starting from diethyl D-tartrate. The first step is the conversion of the vicinal diol to a bromohydrin, followed by an intramolecular cyclization to form the epoxide.
Step 1: Synthesis of Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate
Diethyl D-tartrate is treated with a 30% solution of hydrogen bromide in acetic acid. This reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at one of the stereocenters.
Step 2: Epoxidation to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
The resulting bromohydrin is then treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an ethereal solvent. The base facilitates an intramolecular Williamson ether synthesis, where the alkoxide displaces the bromide to form the epoxide ring with retention of configuration at the remaining stereocenter.[2]
Caption: Synthesis of Diethyl (2S,3S)-oxirane-2,3-dicarboxylate.
Experimental Protocol: Synthesis from Diethyl D-Tartrate [2]
Part A: Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate
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To a solution of diethyl-D-tartrate (7.2 g, 35 mmol) at 0 °C, add a 30% solution of HBr in acetic acid (35 ml).
-
Stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).
-
Combine the ether layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Dissolve the remaining oil in ethanol (35 ml) and add a 30% solution of HBr in acetic acid (21 ml).
-
Reflux the resulting solution for 4 hours and then concentrate in vacuo, co-evaporating with toluene to remove most of the acetic acid.
-
Dissolve the yellow oil in ethyl acetate and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and purify by silica column chromatography (16–25% ethyl acetate in hexanes) to yield the product.
Part B: Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
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To a solution of diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate (2.67 g, 9.9 mmol) in diethyl ether (25 ml), add DBU (1.63 ml, 10.9 mmol, 1.1 eq) dropwise.
-
Monitor the reaction by TLC until complete conversion of the starting material (approximately 0.5 hours).
-
Filter off the solid formed and wash the filtrate with a citric acid buffer (pH = 3) and brine.
-
Dry the organic layer over MgSO₄ and purify by silica column chromatography (9–13% ethyl acetate in hexanes) to provide the final product.
Alternative Enantioselective Syntheses
While the chiral pool approach is prevalent, other enantioselective methods for the synthesis of chiral epoxides exist and could potentially be adapted for the synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate. These include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes.[3][4] The Sharpless epoxidation, which utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand, is particularly noteworthy for its high enantioselectivity in the epoxidation of allylic alcohols.[4] The Jacobsen epoxidation employs a chiral manganese-salen complex to achieve enantioselective epoxidation of a broader range of alkenes.[3]
Reactivity and Synthetic Applications
The synthetic utility of diethyl (2S,3S)-oxirane-2,3-dicarboxylate stems from the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing ester groups enhances the reactivity of the epoxide. Ring-opening reactions generally proceed via an Sₙ2 mechanism, leading to a predictable stereochemical outcome.
Ring-Opening Reactions
Nucleophilic attack on the epoxide ring of diethyl (2S,3S)-oxirane-2,3-dicarboxylate results in the formation of highly functionalized, stereochemically defined products. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.
Hydrolysis: Treatment of diethyl (2S,3S)-oxirane-2,3-dicarboxylate with a solution of potassium hydroxide in ethanol at low temperatures leads to the selective hydrolysis of one of the ester groups, affording ethyl (2S,3S)-oxirane-2,3-dicarboxylate.[2] This monoester can then be used in further transformations.
Amide Formation: The monoester, ethyl (2S,3S)-oxirane-2,3-dicarboxylate, can be converted to an amide by first activating the carboxylic acid, for example with isobutylchloroformate, followed by the addition of an amine.[2] This reaction provides access to chiral epoxy amides, which are valuable intermediates in medicinal chemistry.
Caption: Key reactions of Diethyl (2S,3S)-oxirane-2,3-dicarboxylate.
Stereochemical Considerations
Ring-opening of epoxides via an Sₙ2 mechanism occurs with inversion of configuration at the carbon atom that is attacked by the nucleophile. In the case of diethyl (2S,3S)-oxirane-2,3-dicarboxylate, the two carbons of the epoxide ring are electronically similar. Therefore, the regioselectivity of the nucleophilic attack will be influenced by steric factors and the nature of the nucleophile.
Applications in Drug Development
Analytical Data
A comprehensive analytical profile is essential for the characterization and quality control of diethyl (2S,3S)-oxirane-2,3-dicarboxylate.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the structure of the molecule. The spectrum of diethyl (2S,3S)-oxirane-2,3-dicarboxylate in CDCl₃ shows a triplet for the methyl protons of the ethyl esters, a singlet for the two equivalent protons on the epoxide ring, and a multiplet for the methylene protons of the ethyl esters.[2]
-
¹H NMR (300 MHz, CDCl₃) δ: 1.33 (t, 6H), 3.68 (s, 2H), 4.19–4.36 (m, 4H).[2]
Other Spectroscopic Data: While detailed experimental ¹³C NMR, IR, and mass spectrometry data for this specific compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features. For example, the ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the esters, the carbons of the epoxide ring, and the carbons of the ethyl groups.
Safety and Handling
Due to the lack of a specific Material Safety Data Sheet (MSDS) for diethyl (2S,3S)-oxirane-2,3-dicarboxylate, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. Based on information for its enantiomer and other related compounds, it is classified as an irritant.[5]
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
GHS Hazard Statements for the (2R,3R) enantiomer: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is highly recommended that a thorough risk assessment be conducted before handling this compound.
Conclusion
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a versatile and valuable chiral building block for organic synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its predictable reactivity, makes it an attractive intermediate for the synthesis of complex, stereochemically defined molecules. While its direct application in the synthesis of currently marketed drugs is not extensively documented, its structural features are highly relevant to the design of bioactive compounds, particularly enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in research and drug development.
References
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Bogyo, M., Verhelst, S., Bellingard-Dubouchaud, V., Toba, S., & Greenbaum, D. (2000). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Chemistry & Biology, 7(1), 27-38. [Link]
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PubChem. (n.d.). Diethyl (2S,3S)-oxirane-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]
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Wikipedia. (2023, November 29). Jacobsen epoxidation. In Wikipedia. [Link]
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Wikipedia. (2023, October 29). Sharpless epoxidation. In Wikipedia. [Link]
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PubChem. (n.d.). Diethyl (2S,3S)-oxirane-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO-3-HYDROXYSUCCINATE. Retrieved from [Link]
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PubChem. (n.d.). 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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